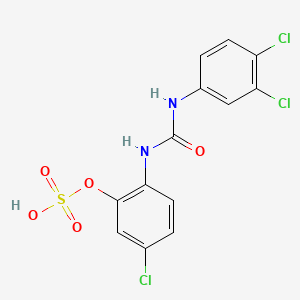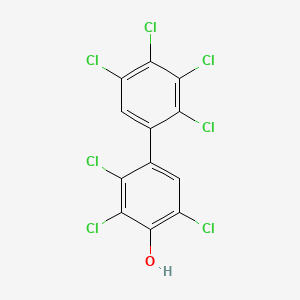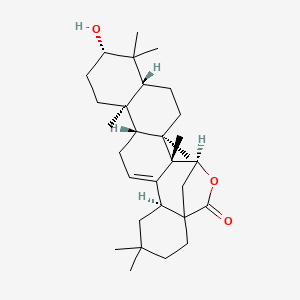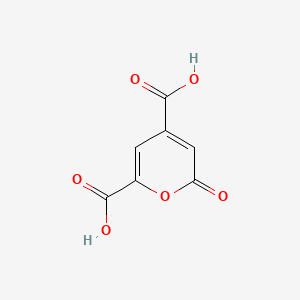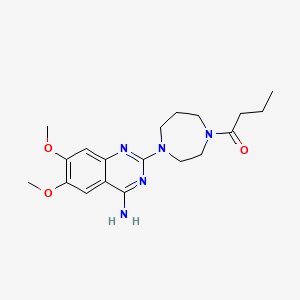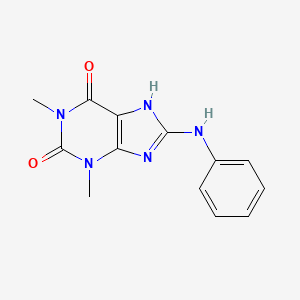
8-anilino-1,3-dimethyl-7H-purine-2,6-dione
Overview
Description
8-anilino-1,3-dimethyl-7H-purine-2,6-dione is an oxopurine.
Scientific Research Applications
Receptor Affinity and Psychotropic Activity
Research has highlighted the potential of 8-anilino-1,3-dimethyl-7H-purine-2,6-dione derivatives in the field of psychotropic medication. One study focused on the creation of new derivatives of this compound, examining their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These derivatives displayed notable antidepressant and anxiolytic properties in animal models (Chłoń-Rzepa et al., 2013). Another study also investigated similar compounds, focusing on their structural relationship to receptor affinity, particularly towards the serotonin 5-HT1A receptor, highlighting their antagonistic activity (Żmudzki et al., 2015).
Synthesis of New Derivatives and Structural Studies
Several studies have been conducted on the synthesis of new derivatives of 8-anilino-1,3-dimethyl-7H-purine-2,6-dione. For instance, Hesek and Rybár (1994) explored the creation of new thiadiazepino-purine ring systems, contributing to the structural diversity of this chemical class (Hesek & Rybár, 1994). Gobouri (2020) synthesized new purineselenyl and thiadiazolyl derivatives, providing insights into the structure and potential applications of these compounds (Gobouri, 2020).
Analysis of Molecular Interactions and Impurities
Research has also focused on the analysis of intermolecular interactions in derivatives of 8-anilino-1,3-dimethyl-7H-purine-2,6-dione. Shukla et al. (2020) conducted a detailed study on the interactions present in a xanthine derivative, which could be relevant for the design of new materials (Shukla et al., 2020). In a separate study, the identification of impurities in 8-chlorotheophylline, a related compound, was achieved using high-performance liquid chromatography, enhancing understanding of the purity and quality of these materials (Desai et al., 2011).
Synthesis and Study of Mixed Ligand-Metal Complexes
Shaker (2011) presented a study on the synthesis and analysis of mixed ligand-metal complexes of 1,3-dimethyl-7H-purine-2,6-dione, expanding the scope of applications for these compounds in the field of coordination chemistry (Shaker, 2011).
properties
IUPAC Name |
8-anilino-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)14-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCJTNUAETXUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327499 | |
| Record name | NSC661161 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-anilino-1,3-dimethyl-7H-purine-2,6-dione | |
CAS RN |
61034-15-9 | |
| Record name | NSC661161 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



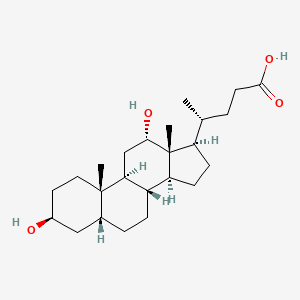

![(7S,8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-7,13-dimethylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1200318.png)
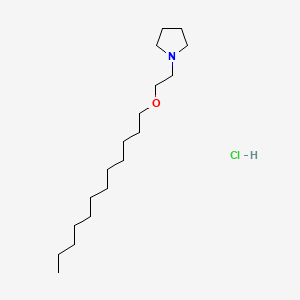
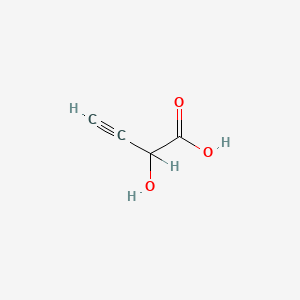
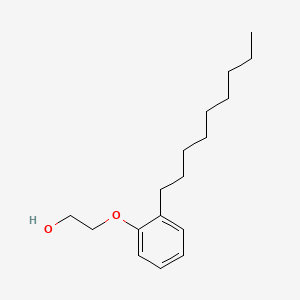
![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-prop-2-enylphenol](/img/structure/B1200324.png)

